N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide
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Overview
Description
N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide is a complex organic compound that features a unique structure combining an indeno-thiazole core with a phenylsulfonyl-propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indeno-thiazole core, which can be synthesized from primary amines, carbon disulfide, and alpha-halogenoketones . The phenylsulfonyl-propanamide moiety is then introduced through a series of substitution reactions, often involving sulfonyl chlorides and amides under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of advanced catalysts and reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like meta-chloroperbenzoic acid.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially when modifying the sulfonyl or amide groups.
Common Reagents and Conditions
Oxidation: Meta-chloroperbenzoic acid in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sulfonyl chlorides and amides in the presence of base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The indeno-thiazole core is known to interact with various proteins, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine
- N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine
- 2-aminobenzothiazole
Uniqueness
N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The combination of the indeno-thiazole core with the phenylsulfonyl-propanamide moiety enhances its potential for diverse applications, setting it apart from other similar compounds .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S2/c22-17(10-11-26(23,24)14-7-2-1-3-8-14)20-19-21-18-15-9-5-4-6-13(15)12-16(18)25-19/h1-9H,10-12H2,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCAURIFKKSYHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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